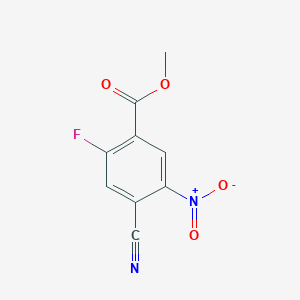

Methyl 4-cyano-2-fluoro-5-nitrobenzoate

Description

Chemical Identity and Nomenclature

This compound is formally identified by the Chemical Abstracts Service number 1149388-51-1 and bears the systematic International Union of Pure and Applied Chemistry name "this compound". The compound is alternatively designated as "Benzoic acid, 4-cyano-2-fluoro-5-nitro-, methyl ester" in chemical literature, reflecting its structural derivation from benzoic acid through esterification and substitution reactions. The molecular descriptor number MFCD26390065 provides additional identification within chemical databases, while the compound's unique structural fingerprint is captured through its Simplified Molecular Input Line Entry System representation: COC(=O)C1=C(C=C(C(=C1)N+[O-])C#N)F.

The nomenclature system for this compound follows established organic chemistry conventions, where the benzoate ester backbone serves as the parent structure, with positional numbering beginning from the carboxylate carbon. The cyano group occupies the 4-position, the fluoro substituent resides at the 2-position, and the nitro group is located at the 5-position relative to the carboxylic ester functionality. This systematic naming approach ensures unambiguous identification across scientific literature and chemical databases.

Table 1: Chemical Identification Data for this compound

| Property | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 1149388-51-1 | |

| Molecular Formula | C₉H₅FN₂O₄ | |

| Molecular Weight | 224.14 g/mol | |

| International Union of Pure and Applied Chemistry Name | This compound | |

| Molecular Descriptor Number | MFCD26390065 | |

| International Chemical Identifier Key | BWXKIOJKNHOIID-UHFFFAOYSA-N | |

| Simplified Molecular Input Line Entry System | COC(=O)C1=C(C=C(C(=C1)N+[O-])C#N)F |

Historical Context and Discovery

The development of this compound emerged from the broader evolution of substituted benzoate chemistry, particularly in the context of pharmaceutical intermediate synthesis during the early 21st century. The compound was first documented in chemical databases in 2012, reflecting its initial synthesis and characterization efforts. The creation date of November 30, 2012, in PubChem records marks the formal recognition of this compound within the scientific community, with subsequent modifications and updates continuing through 2025, indicating ongoing research interest and applications.

The historical significance of this compound lies in its role as a representative example of multi-substituted aromatic systems that combine electron-withdrawing groups with different electronic and steric properties. The development of synthetic methodologies for such complex aromatic systems reflected advances in selective functionalization techniques, particularly in fluorine chemistry and nitro group installations on aromatic rings. The compound's emergence coincided with increased pharmaceutical industry interest in fluorinated organic molecules, which often exhibit enhanced biological activity and metabolic stability compared to their non-fluorinated analogs.

Properties

IUPAC Name |

methyl 4-cyano-2-fluoro-5-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O4/c1-16-9(13)6-3-8(12(14)15)5(4-11)2-7(6)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXKIOJKNHOIID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C(=C1)[N+](=O)[O-])C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Methyl 4-fluoro-2-aminobenzoate

Starting material: Methyl 4-fluoro-2-aminobenzoate (commercially available or synthesized via esterification of 4-fluoro-2-aminobenzoic acid).

- Esterification typically involves refluxing 4-fluoro-2-aminobenzoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid).

Nitration to Form Methyl 4-fluoro-2-nitrobenzoate

- Nitration is performed using a mixture of concentrated sulfuric acid and nitric acid.

- Reaction parameters: temperature maintained at 0–5°C to control regioselectivity and prevent over-nitration.

- The nitration selectively introduces a nitro group at the 5-position relative to the amino group, yielding methyl 4-fluoro-2-nitrobenzoate.

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Reagents | HNO₃/H₂SO₄ mixture |

| Yield | Approximately 70–85% |

Halogenation and Substitution to Introduce Cyano Group

Step 1: Iodination or Bromination

- The aromatic ring undergoes halogenation at the 5-position using N-bromosuccinimide or N-iodosuccinimide under controlled conditions.

Step 2: Nucleophilic Cyanation

- The halogenated intermediate reacts with a cyanide source, such as cuprous cyanide, under elevated temperature (60–80°C) in a polar aprotic solvent like N,N-dimethylformamide (DMF).

- This substitution replaces the halogen with a nitrile group, forming methyl 4-cyano-2-fluoro-5-nitrobenzoate.

| Parameter | Value |

|---|---|

| Temperature | 60–80°C |

| Solvent | DMF |

| Cyanide source | Cuprous cyanide |

| Reaction time | 8–12 hours |

| Yield | 85–90% |

Data Table Summarizing the Preparation Methods

| Step | Starting Material | Reagents | Conditions | Product | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Methyl 4-fluoro-2-aminobenzoate | HNO₃/H₂SO₄ | 0–5°C, nitration | Methyl 4-fluoro-2-nitrobenzoate | 70–85% | Controlled nitration |

| 2 | Methyl 4-fluoro-2-nitrobenzoate | N-bromosuccinimide or N-iodosuccinimide | 0–10°C | Halogenated intermediate | 85–90% | Regioselective halogenation |

| 3 | Halogenated intermediate | Cuprous cyanide | 60–80°C, DMF | This compound | 85–90% | Nucleophilic substitution |

Research Findings and Optimization

Recent patents and research articles reveal that:

- Temperature control during nitration is critical to prevent over-substitution and formation of by-products.

- Choice of halogenating reagent (N-bromosuccinimide vs. N-iodosuccinimide) influences regioselectivity and yield.

- Cyanide source and reaction conditions significantly affect the efficiency of the nucleophilic substitution, with cuprous cyanide in DMF at elevated temperatures being optimal.

Notable Patent Data

A patent discloses a two-step process involving nitration followed by cyanation, with yields exceeding 85%. The process emphasizes mild reaction conditions and straightforward purification via column chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyano-2-fluoro-5-nitrobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluoro substituent can be replaced by nucleophiles under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Hydrolysis: Aqueous solutions of hydrochloric acid or sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates depending on the nucleophile used.

Reduction: Methyl 4-cyano-2-fluoro-5-aminobenzoate.

Hydrolysis: 4-cyano-2-fluoro-5-nitrobenzoic acid.

Scientific Research Applications

Pharmaceutical Applications

Methyl 4-cyano-2-fluoro-5-nitrobenzoate serves as a crucial intermediate in the synthesis of pharmaceuticals. Its structural characteristics enable it to be utilized in developing compounds with anti-inflammatory and analgesic properties. The following table summarizes its pharmaceutical applications:

| Application | Description |

|---|---|

| Drug Synthesis | Used in the production of anti-inflammatory drugs. |

| Analgesics | Intermediate for synthesizing pain relief medications. |

| Antimicrobial Agents | Investigated for potential antimicrobial properties. |

| Anticancer Research | Explored for its efficacy against cancer cell lines. |

Agrochemical Applications

In the agrochemical sector, this compound is employed as an intermediate in the formulation of various herbicides and insecticides . Its fluorinated structure enhances its biological activity, making it suitable for pest control applications. The following table outlines its agrochemical uses:

| Application | Description |

|---|---|

| Herbicide Production | Used to synthesize effective herbicides for weed control. |

| Insecticide Development | Key intermediate in formulating insecticides. |

| Pesticide Research | Studied for potential use in new pesticide formulations. |

Chemical Research Applications

This compound is widely used in chemical research, particularly in organic synthesis and reaction mechanism studies. Researchers utilize this compound to:

- Develop new synthetic methodologies.

- Investigate reaction pathways involving nitro and cyano groups.

- Explore interactions with biological targets.

Synthetic Route Overview

- Nitration of Methyl 2-Fluorobenzoate : Introduce a nitro group at the 5-position using concentrated nitric acid and sulfuric acid.

- Cyanation Reaction : React the nitrated compound with cyanide sources to incorporate the cyano group.

- Purification and Characterization : Employ techniques such as chromatography to isolate and purify the final product.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in various applications:

- A study published in a peer-reviewed journal demonstrated its effectiveness as a precursor for synthesizing novel anti-inflammatory agents, showing promising results in preclinical trials.

- Research conducted on its agrochemical properties revealed that formulations containing this compound exhibited enhanced efficacy against common agricultural pests compared to existing solutions.

Mechanism of Action

The mechanism of action of Methyl 4-cyano-2-fluoro-5-nitrobenzoate is primarily related to its functional groups. The nitro group can participate in redox reactions, while the cyano and fluoro groups can influence the compound’s reactivity and interactions with other molecules. The ester group allows for hydrolysis, releasing the corresponding acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Properties of Methyl 4-cyano-2-fluoro-5-nitrobenzoate and Analogues

Structural and Functional Differences

Substituent Effects: Electron-Withdrawing Groups (EWGs): The target compound’s -CN and -NO₂ groups strongly withdraw electrons, directing electrophilic substitution to specific ring positions. Analogues like Methyl 2,4-difluoro-5-nitrobenzoate lack -CN, reducing overall electron withdrawal . Positional Isomerism: In Methyl 4-fluoro-3-nitrobenzoate, the -NO₂ at position 3 alters reactivity patterns compared to the target’s -NO₂ at position 5 .

Methyl 4-(difluoromethoxy)-5-methoxy-2-nitrobenzoate’s bulky alkoxy groups may limit its use in reactions requiring steric accessibility .

Biological Activity

Methyl 4-cyano-2-fluoro-5-nitrobenzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's mechanism of action, biological effects, and relevant case studies, providing a comprehensive overview of its pharmacological relevance.

This compound has the following chemical structure:

- Molecular Formula : C10H6FNO3

- Molecular Weight : 221.16 g/mol

- CAS Number : 872871-50-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluoro and nitro groups enhances its binding affinity, potentially leading to the inhibition or activation of specific biochemical pathways.

Enzyme Interaction

Research indicates that this compound may act as an inhibitor of certain enzymes, which can be pivotal in therapeutic applications. For instance, the compound's structural features suggest it could influence cytochrome P450 enzymes, which are crucial for drug metabolism .

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For example, compounds with similar structural motifs showed low nanomolar inhibition against bacterial topoisomerases, which are essential for bacterial DNA replication and repair .

| Compound | Target Enzyme | IC50 (nM) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Compound A | DNA gyrase (E. coli) | <32 | <0.25 µg/mL |

| Compound B | Topo IV (E. coli) | <100 | <0.03125 µg/mL |

These results indicate that this compound could potentially be developed into a novel antibacterial agent.

Cytotoxicity Studies

In vitro studies have also assessed the cytotoxic effects of this compound on various cancer cell lines. The findings suggest that it may induce cell cycle arrest and apoptosis in specific cancer types, although further research is needed to elucidate the precise mechanisms involved .

Case Studies

- Antimicrobial Resistance : A study focused on the efficacy of similar compounds against antibiotic-resistant strains of Staphylococcus aureus demonstrated promising results, with MIC values indicating effective inhibition even in resistant strains .

- Cancer Cell Lines : Another study investigated the effects of this compound on human leukemia cells, revealing a dose-dependent increase in apoptosis markers and cell cycle arrest at the G0/G1 phase .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing Methyl 4-cyano-2-fluoro-5-nitrobenzoate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via sequential nitration, fluorination, and esterification. A common approach involves:

Nitration : Introduce the nitro group at the 5-position using mixed nitric-sulfuric acid under controlled temperatures (0–10°C) to avoid over-nitration.

Fluorination : Replace the 2-position substituent (e.g., chlorine) with fluorine using KF or CsF in polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .

Esterification : React the intermediate benzoic acid with methanol in the presence of thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] as a catalyst, followed by reflux in dichloromethane (DCM) .

- Critical Factors : Reaction time, temperature, and solvent polarity significantly affect selectivity. For example, prolonged heating during fluorination may lead to de-esterification.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology :

- NMR Spectroscopy : and NMR confirm substituent positions and purity. The nitro group deshields adjacent protons, while fluorine coupling patterns resolve ortho/meta/para arrangements .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₉H₅FNO₄).

- Elemental Analysis : Quantifies C, H, N, and F content to confirm stoichiometry .

- Data Interpretation : Contradictions in spectral data (e.g., unexpected splitting in NMR) may indicate residual solvents or byproducts.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction outcomes for analogous nitro-fluoro-benzoate derivatives?

- Case Study : In synthesizing 2-chloro-4-fluoro-5-nitrobenzoyl chloride, yields varied from 60% to 85% depending on the chlorination agent (thionyl chloride vs. oxalyl chloride) and solvent (benzene vs. DCM) .

- Troubleshooting Framework :

Byproduct Analysis : Use LC-MS to identify side products (e.g., hydrolyzed acids from incomplete esterification).

Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to optimize time-temperature profiles.

Solvent Screening : Compare dielectric constants (e.g., DCM vs. toluene) to assess their impact on intermediate stability .

Q. What strategies enhance regioselectivity during nitration and fluorination of methyl benzoate derivatives?

- Regioselective Nitration :

- Use directing groups (e.g., cyano at the 4-position) to steer nitration to the 5-position. Computational modeling (DFT) predicts electron-deficient sites, guiding reagent selection .

- Fluorination Optimization :

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve fluoride ion accessibility in heterogeneous systems .

Q. How do electronic and steric effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Electronic Effects :

- The nitro group at C5 strongly deactivates the ring, directing nucleophiles to the C2 fluorine.

- The cyano group at C4 further withdraws electron density, accelerating SNAr at C2 .

- Steric Considerations :

- Methyl ester at C1 provides minimal steric hindrance, favoring planar transition states.

- Experimental Validation :

- Kinetic studies with varying nucleophiles (e.g., amines vs. thiols) quantify rate constants (k) under different conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.